molecular formula C18H23NO2 B1389238 4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040687-01-1

4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No.: B1389238
CAS No.: 1040687-01-1
M. Wt: 285.4 g/mol
InChI Key: HORLRJDLDORBJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 4-ethoxyaniline with 2-(3-methylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline or phenoxy groups.

    Reduction: Reduced forms of the aniline or phenoxy groups.

    Substitution: Substituted derivatives at the aniline nitrogen or ethoxy group.

Scientific Research Applications

4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline is used extensively in scientific research, particularly in:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In biochemical assays and studies involving protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-[2-(4-methylphenoxy)propyl]aniline
  • 4-Ethoxy-N-[2-(2-methylphenoxy)propyl]aniline
  • 4-Ethoxy-N-[2-(3-chlorophenoxy)propyl]aniline

Uniqueness

4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline is unique due to the specific positioning of the ethoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where these structural features are critical.

Properties

IUPAC Name

4-ethoxy-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-20-17-10-8-16(9-11-17)19-13-15(3)21-18-7-5-6-14(2)12-18/h5-12,15,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLRJDLDORBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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